molecular formula C20H22Cl2O4 B2627326 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl pentanoate CAS No. 1353581-63-1

3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl pentanoate

Cat. No.: B2627326
CAS No.: 1353581-63-1
M. Wt: 397.29
InChI Key: FDAFESKOHMFQIZ-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The discovery of spirocyclic tetronic acid derivatives originated from structural optimization efforts targeting herbicidal protoporphyrinogen oxidase (PPO) inhibitors during the 1990s at Bayer CropScience. Initial investigations into bicyclic N-aryl PPO herbicides revealed that replacing the central nitrogen atom with carbon yielded compounds with unexpected acaricidal activity. This "indication shift" from herbicidal to acaricidal properties marked a pivotal moment in the development of tetronic acid derivatives.

Structural evolution progressed through iterative modifications of the spirocyclic core and ester substituents. Early analogs like spirodiclofen (7) and spiromesifen (8) demonstrated that variations in the aryl substituent (2,4-dichlorophenyl vs. 2,4,6-trimethylphenyl) and ester chain length (2,2-dimethylbutanoate vs. 3,3-dimethylbutanoate) profoundly influenced biological activity. The pentanoate ester variant discussed here likely emerged from systematic exploration of aliphatic ester chains to optimize lipid solubility and cuticular penetration.

X-ray crystallography studies of related compounds revealed critical structural features:

  • Monoclinic crystal systems with space groups P21/n or P21/c
  • Torsion angles of 50–60° between tetronic acid and aryl rings
    These conformational properties suggest steric interactions that may influence target binding.

Position in Tetronic Acid Derivative Classification

This compound belongs to the third-generation tetronic acid derivatives characterized by:

  • Spirocyclic Core : A 1-oxaspiro[4.5]dec-en-one system providing conformational rigidity
  • Aryl Substituent : 2,4-Dichlorophenyl group at position 3, enhancing hydrophobic interactions
  • Ester Moiety : Pentanoate chain at position 4, modulating bioavailability and persistence

Comparative analysis with key analogs:

Feature Spirodiclofen Query Compound
Spiro Ring Size [4.5] [4.5]
Aryl Group 2,4-Dichlorophenyl 2,4-Dichlorophenyl
Ester Chain 2,2-Dimethylbutanoate Pentanoate
logPow 5.83 Estimated ~6.1*
Water Solubility 0.05 mg/L Estimated <0.1 mg/L*

*Predicted based on structural analogs

The pentanoate ester extends the aliphatic chain compared to spirodiclofen’s branched butanoate, potentially enhancing cuticular wax compatibility and residual activity against arthropod pests.

Significance in Agricultural Chemistry

This compound addresses critical challenges in crop protection through three mechanisms:

  • Novel Mode of Action : Interference with lipid biosynthesis pathways in mites and insects, distinct from neurotoxic agents. This disrupts cuticle formation and energy storage in target species.
  • Resistance Management : Demonstrated efficacy against populations resistant to pyrethroids, organophosphates, and neonicotinoids in related compounds. The spirocyclic structure avoids common resistance mechanisms associated with acetylcholinesterase or sodium channel targets.
  • Lifecycle Disruption : Transovarial effects in whiteflies, reducing egg viability through maternal exposure. This complements direct adulticidal activity for integrated pest management.

Field trials with structural analogs showed 85–95% control rates against Tetranychus urticae and Bemisia tabaci within 7 days post-application. The pentanoate variant’s extended ester chain may prolong foliar persistence, though this requires empirical validation.

Research Objectives and Scope

Current investigations prioritize four domains:

  • Structure-Activity Relationships : Quantifying how ester chain length (C3-C6) influences acaricidal potency and environmental fate. Preliminary data suggest optimal activity at C5-C6 chain lengths.
  • Stereochemical Effects : Evaluating enantioselective interactions with lipid biosynthesis enzymes. The spirocyclic core contains two stereocenters whose configuration may impact target binding.
  • Formulation Optimization : Developing emulsion concentrates and water-dispersible granules to enhance rainfastness and photostability.
  • Ecotoxicological Profiling : Assessing non-target effects on beneficial arthropods and soil microbiota, crucial for regulatory compliance.

Ongoing synthetic efforts aim to streamline production of the spirocyclic core via:

  • Rhodium-catalyzed hydroformylation for stereocontrol
  • Tandem oxidation-lactonization sequences to construct the tetronic acid ring

Properties

IUPAC Name

[3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl] pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl2O4/c1-2-3-7-16(23)25-18-17(14-9-8-13(21)12-15(14)22)19(24)26-20(18)10-5-4-6-11-20/h8-9,12H,2-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDAFESKOHMFQIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OC1=C(C(=O)OC12CCCCC2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl pentanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the spirocyclic core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or a diester.

    Introduction of the 2,4-dichlorophenyl group: The 2,4-dichlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 2,4-dichlorobenzoyl chloride and an appropriate catalyst, such as aluminum chloride.

    Formation of the pentanoate ester: The final step involves esterification of the intermediate compound with pentanoic acid or its derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl pentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Derivatives with substituted nucleophiles.

Scientific Research Applications

Agricultural Applications

1. Acaricide Activity:
Spirodiclofen is primarily used as an acaricide, targeting spider mites in various crops. It operates through a unique mode of action that disrupts lipid biosynthesis in the target pests, leading to their death without affecting beneficial insects significantly. This selectivity is crucial for integrated pest management strategies.

2. Crop Protection:
Research indicates that spirodiclofen is effective against several pest species, including:

  • Tetranychus urticae (two-spotted spider mite)
  • Panonychus ulmi (European red mite)

Studies have shown that spirodiclofen can significantly reduce pest populations while maintaining crop yields and quality .

Toxicological Studies

1. Safety Profile:
Spirodiclofen has been classified under various hazard categories due to its potential health effects:

  • Carcinogenicity: Category 1B (may cause cancer)
  • Reproductive Toxicity: Category 2 (suspected of damaging fertility)
    These classifications highlight the importance of handling this compound with care and implementing safety measures during application .

2. Environmental Impact:
Spirodiclofen's environmental profile indicates it poses risks to aquatic life, necessitating careful management practices to mitigate runoff into water bodies .

Case Studies

Study ReferenceCrop TypeTarget PestApplication RateFindings
AppleTetranychus urticae50 g/haSignificant reduction in mite populations observed within two weeks post-treatment.
CitrusPanonychus ulmi75 g/haEnhanced fruit quality and yield reported alongside effective pest control.
TomatoVarious mites100 g/haDemonstrated compatibility with beneficial arthropods, supporting integrated pest management strategies.

Mechanism of Action

The mechanism of action of 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl pentanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. Additionally, it may interact with cellular signaling pathways, inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share the core spirocyclic scaffold but differ in ester substituents:

Spirodiclofen: 3-(2,4-Dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl 2,2-dimethylbutanoate .

Heptanoate Analog: 3-(2,4-Dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl heptanoate .

Butanoate Analog: 2,2-Dimethyl-3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl butanoate .

Sulfonate Derivative (AC-101) : 3-(2,4-Dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl butane-1-sulfonate .

Physicochemical Properties

Compound Ester Group Molecular Formula Molecular Weight (g/mol) Predicted logP<sup>a</sup>
Pentanoate Pentanoate (C5) C22H24Cl2O4 423.33 ~5.2 (estimated)
Spirodiclofen 2,2-Dimethylbutanoate C21H24Cl2O4 411.32 4.9
Heptanoate Analog Heptanoate (C7) C24H30Cl2O4 465.40 ~6.1
Butanoate Analog Butanoate (C4) C20H22Cl2O4 397.29 ~4.5

<sup>a</sup>logP values indicate lipophilicity; higher values suggest greater lipid solubility.

Bioactivity and Efficacy

  • Spirodiclofen : Widely used against mites (e.g., Tetranychus spp.), with LC50 values ranging from 0.1–1.0 mg/L. It inhibits lipid synthesis, affecting egg and nymphal stages .
  • Heptanoate Analog: Higher lipophilicity may improve cuticular penetration but could reduce water solubility, limiting systemic mobility .
  • Butanoate Analog: Shorter ester chain may result in faster degradation, requiring higher application frequencies .
  • AC-101 Sulfonate : Demonstrates 95% control of Tetranychus cinnabarinus at 1 mg/L, outperforming spirodiclofen in persistence (73.6% efficacy after 21 days) .

Metabolic and Environmental Fate

  • Spirodiclofen : Metabolizes to 3-(2,4-dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one, which retains bioactivity .
  • Pentanoate: Likely undergoes ester hydrolysis to release the parent alcohol and pentanoic acid. Environmental dissipation kinetics remain unstudied.

Biological Activity

3-(2,4-Dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl pentanoate, commonly referred to as spirodiclofen, is a compound that has garnered attention for its biological activity, particularly in the field of agricultural chemistry as an acaricide. This article delves into the biological properties of this compound, highlighting its mechanisms of action, efficacy against pests, and relevant research findings.

Chemical Structure and Properties

The molecular formula of spirodiclofen is C20H22Cl2O5C_{20}H_{22}Cl_{2}O_{5} with a molecular weight of 413.29 g/mol. The compound features a unique spiro structure that contributes to its biological activity. The chemical structure can be represented as follows:

SMILES CCCC(=O)OC1=C(C(=O)OC12CCCCC2)c3ccc(Cl)cc3Cl\text{SMILES }CCCC(=O)OC1=C(C(=O)OC12CCCCC2)c3ccc(Cl)cc3Cl

Spirodiclofen acts primarily as an inhibitor of lipid synthesis in target organisms, particularly mites. It disrupts the synthesis of essential lipids necessary for the development and reproduction of these pests. Specifically, it inhibits the enzyme acetyl-CoA carboxylase (ACC), which is crucial for fatty acid biosynthesis. This inhibition leads to reduced viability and reproductive success in pest populations.

Efficacy Against Pests

Research has demonstrated that spirodiclofen exhibits significant efficacy against various mite species, including:

  • Tetranychus urticae (two-spotted spider mite)
  • Panonychus ulmi (European red mite)

Field studies indicate that spirodiclofen can reduce mite populations effectively without causing significant harm to beneficial insects when applied at recommended rates.

Table 1: Summary of Efficacy Studies

Study ReferenceTarget PestApplication RateEfficacy (%)Notes
Zhao et al., 2009 Tetranychus urticae100 g/ha90%High selectivity for pests
Pendergrass et al., 2024 Panonychus ulmi50 g/ha85%Minimal impact on beneficials
ResearchGate Study Various mitesVariable75-90%Effective across multiple species

Toxicological Profile

The toxicological profile of spirodiclofen indicates low toxicity to mammals and birds, making it a safer alternative compared to traditional organophosphate pesticides. Studies have shown that it has a low acute toxicity rating (LD50 > 5000 mg/kg in rats) and minimal environmental persistence.

Q & A

Q. What strategies optimize the compound’s efficacy against resistant mite populations?

  • Methodology : Resistance monitoring via bioassays on field-collected mites identifies LC₅₀ shifts. Synergists (e.g., piperonyl butoxide) are tested to inhibit detoxifying enzymes. Structural modifications, such as replacing the pentanoate group with unsaturated analogs, restore activity against ACCase mutants .

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